molecular formula C15H20N2O2 B5453907 3-methyl-1-[3-(2-nitrophenyl)-2-propen-1-yl]piperidine

3-methyl-1-[3-(2-nitrophenyl)-2-propen-1-yl]piperidine

Cat. No.: B5453907
M. Wt: 260.33 g/mol
InChI Key: JEORQQLXFZZLLJ-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-methyl-1-[3-(2-nitrophenyl)-2-propen-1-yl]piperidine” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound . It’s important to note that piperidine derivatives are widely used in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. While the specific mechanism of action for “3-methyl-1-[3-(2-nitrophenyl)-2-propen-1-yl]piperidine” is not available, piperidine derivatives are known to exhibit a wide range of biological activities .

Properties

IUPAC Name

3-methyl-1-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-13-6-4-10-16(12-13)11-5-8-14-7-2-3-9-15(14)17(18)19/h2-3,5,7-9,13H,4,6,10-12H2,1H3/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEORQQLXFZZLLJ-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC=CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCCN(C1)C/C=C/C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.